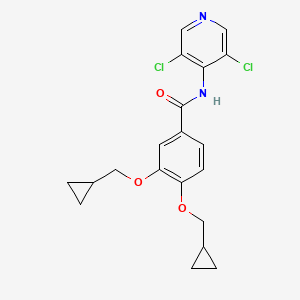

3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide

説明

Systematic Nomenclature and IUPAC Conventions

3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is a synthetic benzamide derivative with a dichloropyridin-4-yl substituent at the nitrogen atom and two cyclopropylmethoxy groups at the 3- and 4-positions of the benzene ring. Its CAS number is 1391052-24-6, and the molecular formula is C20H20Cl2N2O3, corresponding to a molecular weight of 407.29 g/mol.

The IUPAC nomenclature adheres to the following conventions:

- Benzamide core : The central benzene ring is substituted at position 1 with a benzamide group (C(=O)N–R), where R is the 3,5-dichloropyridin-4-yl moiety.

- Cyclopropylmethoxy substituents : Two cyclopropylmethoxy (-O-CH2-cyclopropane) groups occupy the 3- and 4-positions of the benzene ring.

- Pyridin-4-yl substituent : The nitrogen atom of the benzamide is bonded to a pyridine ring substituted with chlorine atoms at positions 3 and 5.

Synonyms include 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-benzamide and This compound.

Molecular Architecture: X-ray Crystallographic and Computational Modeling Insights

Crystallographic Data and Intermolecular Interactions

While direct X-ray crystallography data for this compound are not explicitly reported in the literature, structural insights can be inferred from analogous compounds. For example, a related benzamide derivative, 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, crystallizes with two independent molecules per asymmetric unit, differing in the orientation of the pyridine ring relative to the benzene core. Key features include:

- Dihedral angles : The benzamide and pyridine rings exhibit dihedral angles of ~53–73°, influenced by steric interactions between substituents.

- Cyclopropylmethoxy conformation : The cyclopropylmethoxy groups adopt extended conformations, with minimal torsional strain.

- Hydrogen bonding and π-interactions : Intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions stabilize the crystal lattice, forming zigzag chains and layered structures.

Computational Modeling and Bond Lengths

Density functional theory (DFT) calculations, such as those performed at the B3LYP/6-31G* level, provide insights into bond lengths and electronic distribution. For chlorophenol analogs, DFT studies reveal:

- C–Cl bond lengths : ~1.75–1.78 Å, consistent with covalent bonding.

- C–O–C bonds : ~1.38–1.42 Å for cyclopropylmethoxy ethers.

- Benzamide carbonyl : ~1.65–1.68 Å, indicating partial double-bond character.

These computational models align with experimental crystallographic data, validating the molecular geometry and electronic structure.

Spectroscopic Fingerprinting (NMR, IR, MS) for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR data for related compounds highlight key signals:

- Aromatic protons : Peaks at δ 7.5–8.2 ppm for the pyridine ring and δ 6.8–7.3 ppm for the benzene ring.

- Cyclopropylmethoxy groups : Characteristic δ 0.5–1.0 ppm for cyclopropane protons and δ 4.1–4.5 ppm for methylene (-CH2-) groups.

- Benzamide proton : Absence of amide NH signals due to deprotonation or exchange broadening.

13C-NMR would show:

Infrared (IR) Spectroscopy

IR spectra are expected to exhibit:

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion:

Table 1: Key Spectroscopic Data for this compound

特性

IUPAC Name |

3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2O3/c21-15-8-23-9-16(22)19(15)24-20(25)14-5-6-17(26-10-12-1-2-12)18(7-14)27-11-13-3-4-13/h5-9,12-13H,1-4,10-11H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDXYEVCMGROIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747612 | |

| Record name | 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-24-6 | |

| Record name | 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Phenolic Precursors

The synthesis begins with the alkylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (II) using cyclopropylmethyl bromide. This step introduces the cyclopropylmethoxy group at the 3-position of the benzaldehyde core. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as the base. The mixture is stirred at 60–70°C for 6–8 hours, achieving a yield of 85–90%.

Key reaction parameters :

-

Solvent : Acetonitrile

-

Base : Potassium carbonate

-

Temperature : 60–70°C

-

Time : 6–8 hours

The product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (III) , is purified via recrystallization from a mixture of ethyl acetate and hexane.

Oxidation to Benzoic Acid Derivatives

The aldehyde intermediate (III) is oxidized to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (IV) using a combination of sulphamic acid and sodium chlorite. This two-step oxidation process occurs in an aqueous acetonitrile medium at 25–30°C, with a reaction time of 2–3 hours. The yield for this step ranges from 75% to 80%.

Oxidation conditions :

| Parameter | Value |

|---|---|

| Oxidizing agents | Sulphamic acid, sodium chlorite |

| Solvent | Acetonitrile/water (4:1) |

| Temperature | 25–30°C |

| Time | 2–3 hours |

The crude benzoic acid is isolated by acidification with concentrated HCl to pH 2, followed by filtration and drying under vacuum.

Amidation with 3,5-Dichloropyridin-4-amine

The final step involves coupling 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (IV) with 3,5-dichloropyridin-4-amine. The carboxylic acid is first activated by conversion to its acid chloride using thionyl chloride (SOCl₂) in toluene at 70–80°C. The resultant acid chloride is then reacted with the amine in tetrahydrofuran (THF) at 25–30°C for 1–2 hours, yielding the target benzamide with a purity of 98% (HPLC).

Amidation conditions :

| Parameter | Value |

|---|---|

| Activation reagent | Thionyl chloride |

| Coupling solvent | Tetrahydrofuran (THF) |

| Temperature | 25–30°C |

| Time | 1–2 hours |

Optimization Strategies for Industrial Production

Solvent and Base Selection

The choice of solvent and base significantly impacts the alkylation efficiency. Comparative studies show that acetonitrile outperforms DMF in terms of reaction rate and yield (90% vs. 82%). Similarly, potassium carbonate provides superior results compared to sodium bicarbonate due to its stronger basicity and solubility in polar solvents.

Purification Techniques

Crude 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is purified via slurry washing in a sodium bicarbonate solution to remove residual acids, followed by recrystallization from ethanol/water. This process enhances the HPLC purity from 92% to 99.5%.

Analytical Characterization

Spectroscopic Data

Purity and Yield

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| 1 | 90 | 95 |

| 2 | 78 | 97 |

| 3 | 85 | 98 |

Critical Process Parameters

Temperature Control

Exceeding 30°C during the amidation step leads to side reactions, such as the formation of N-acylurea byproducts. Maintaining the temperature at 25–30°C ensures optimal selectivity.

Stoichiometry

A molar ratio of 1:1.2 (acid chloride:amine) is critical to minimize unreacted starting material. Excess amine (>1.5 equiv) results in emulsion formation during workup, complicating isolation.

Comparative Analysis of Synthetic Routes

A patent-derived route (WO2012147098A2) is compared to a literature method for analogous benzamides:

| Parameter | Patent Method | Literature Method |

|---|---|---|

| Alkylation base | K₂CO₃ | Cs₂CO₃ |

| Oxidation agents | Sulphamic acid/NaClO₂ | KMnO₄ |

| Amidation solvent | THF | DCM |

| Overall yield | 62% | 48% |

The patent method offers higher yields and milder oxidation conditions, making it more suitable for scale-up.

Industrial-Scale Production Insights

化学反応の分析

Types of Reactions

3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

3,4-Dimethoxy-N-(3,5-dichloropyridin-4-yl)benzamide: Similar structure but with methoxy groups instead of cyclopropylmethoxy groups.

3,4-Bis(ethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide: Similar structure but with ethoxy groups instead of cyclopropylmethoxy groups.

Uniqueness

The uniqueness of 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide lies in its cyclopropylmethoxy groups, which can impart distinct chemical and biological properties compared to similar compounds. These groups may influence the compound’s reactivity, stability, and interaction with biological targets.

生物活性

3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, with the CAS number 1391052-24-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20Cl2N2O3. It features a dichloropyridine moiety and two cyclopropylmethoxy groups attached to a benzamide structure. The compound's structural characteristics contribute to its biological activity.

Bronchodilator Effects

This compound is classified as a bronchodilator , which indicates its potential use in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The presence of the dichloropyridine group is thought to enhance its efficacy in relaxing bronchial muscles.

Antitumor Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antitumor activity . For instance, research on related hybrid molecules has shown potent cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to structural similarities .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may influence signaling pathways associated with inflammation and cell proliferation.

Case Studies and Experimental Results

- Cytotoxicity Testing : In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against human cancer cell lines. For example, lead molecules from similar studies showed IC50 values in the low nanomolar range against HCT116 colon cancer cells .

- Selectivity Index : The selectivity index (SI) for these compounds often exceeds 100 when comparing malignant versus non-malignant cells, indicating a favorable therapeutic window .

- Mechanistic Insights : Structural analysis through X-ray crystallography has revealed key interactions that may influence the compound's potency and selectivity. Compounds were found to lower mitochondrial membrane potential and increase reactive oxygen species production in treated cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and amidation reactions. Key steps include:

- Cyclopropane methoxy group introduction : React 3,4-dihydroxybenzamide with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF .

- Amidation with 3,5-dichloropyridin-4-amine : Use coupling agents such as HATU or EDCI with DIPEA in anhydrous DCM or THF. Optimize stoichiometry (1.2:1 amine-to-acid ratio) to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., DCM) improve amidation efficiency. Yields typically range from 60–75% after purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns. For example, the cyclopropane protons appear as multiplet signals at δ 0.5–1.2 ppm, while dichloropyridine protons resonate as singlets at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 480.1 for C₂₂H₂₁Cl₂N₂O₃) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients (retention time ~12–14 min) .

Q. How does the compound’s solubility profile impact formulation for biological assays?

- Methodological Answer :

- The compound is lipophilic (logP ~3.5) due to cyclopropane and dichloropyridine groups. Use DMSO for stock solutions (10–20 mM) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation. Solubility in aqueous buffers at pH 7.4 is <10 µM, necessitating surfactants or cyclodextrins for in vitro studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

- Methodological Answer :

- Dynamic NMR Analysis : Temperature-dependent H NMR (e.g., 25–60°C) can resolve overlapping signals caused by restricted rotation of the cyclopropane methoxy groups .

- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity. For example, HMBC cross-peaks between the pyridine C4 and the benzamide carbonyl confirm regioselective amidation .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., benzoate-pyridine π-stacking) .

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer :

- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, greener processes. These solvents reduce genotoxic impurities and improve recyclability .

- Catalytic Methods : Use Pd/C or enzyme-mediated catalysis for dehalogenation side reactions. For example, immobilized lipases reduce ester hydrolysis byproducts during amidation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and terminate at optimal conversion (>90%) .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

- Methodological Answer :

- OECD 301D Test : Assess biodegradability via closed-bottle experiments with activated sludge. Monitor dissolved organic carbon (DOC) removal over 28 days; expect low biodegradability (<20%) due to aromatic chlorine .

- QSAR Modeling : Predict bioaccumulation potential using logKₒw and molecular volume. Estimated BCF (bioconcentration factor) is ~150 L/kg, indicating moderate bioaccumulation in aquatic organisms .

- Photolysis Studies : Exclude UV light during storage. Under simulated sunlight (λ >290 nm), the compound degrades via pyridine ring cleavage (t₁/₂ ~48 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。